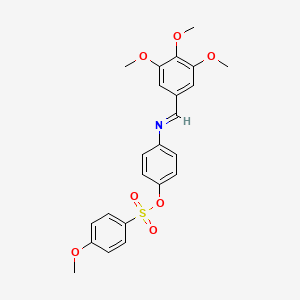

4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate

Description

4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate is a synthetic sulfonate ester characterized by a central phenyl ring substituted with two functional groups:

- 4-Methoxybenzenesulfonate group: The sulfonate ester enhances stability and may influence solubility and reactivity.

Properties

IUPAC Name |

[4-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl] 4-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO7S/c1-27-18-9-11-20(12-10-18)32(25,26)31-19-7-5-17(6-8-19)24-15-16-13-21(28-2)23(30-4)22(14-16)29-3/h5-15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWYKZZJCUHYDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate typically involves a multi-step process. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with aniline derivatives under acidic conditions to form the intermediate Schiff base. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.

Reduction: The Schiff base can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Halogenated or otherwise substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in treating various diseases. The following applications have been noted:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The methoxy groups are believed to enhance the compound's ability to interact with biological targets involved in cancer progression .

- Neuroprotective Effects : There is emerging evidence that related compounds can modulate neurodegenerative processes. The ability of this compound to influence apoptosis pathways may provide insights into its potential use in neuroprotection .

Biochemical Probes

Due to its unique structure, this compound can serve as a biochemical probe to study specific biological processes:

- Enzyme Inhibition Studies : The sulfonate group can interact with active sites of enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms. This could be particularly relevant for phosphodiesterases, which are known drug targets in various diseases .

- Cell Signaling Pathways : Its ability to affect cyclic nucleotide levels could be explored in the context of signaling pathways involved in cellular responses to external stimuli .

Case Study 1: Anticancer Research

A study investigated the effects of 4-(((3,4,5-trimethoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate on human colorectal cancer cells. The results indicated that the compound induced apoptosis through the upregulation of pro-apoptotic factors such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This suggests a mechanism by which the compound could selectively target cancer cells while sparing healthy cells .

Case Study 2: Neuroprotective Mechanisms

Research examining the neuroprotective properties of similar trimethoxy-substituted compounds demonstrated their capacity to inhibit oxidative stress-induced apoptosis in neuronal cell lines. The findings propose that the methoxy groups play a critical role in enhancing the antioxidant capacity of these compounds, potentially paving the way for therapeutic applications in neurodegenerative diseases .

Summary Table of Applications

| Application Area | Specific Use Case | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer therapy | Induction of apoptosis in cancer cells |

| Biochemical Probes | Enzyme inhibition studies | Interaction with active sites of enzymes |

| Neuroprotection | Protection against oxidative stress | Inhibition of apoptosis in neuronal cells |

Mechanism of Action

The mechanism of action of 4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to the disruption of cellular processes, making the compound a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Herbicidal Activity

Evidence from herbicidal screening studies (Table 1) highlights the role of substituents in modulating activity. Compounds bearing the 3,4,5-trimethoxyphenyl group (R) paired with 4-methoxyphenyl (R1) exhibit moderate activity against rape (Brassica napus) but weak activity against barnyard grass (Echinochloa crus-galli) .

Table 1: Herbicidal Activity of Selected Analogs

| R Group (Phenyl Derivative) | R1 Group (Sulfonate Ester) | Activity Against Rape | Activity Against Barnyard Grass |

|---|---|---|---|

| 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | Moderate | Weak |

| 4-Chlorobenzyl | 4-Nitrophenyl | Low | None |

| 4-(Trifluoromethyl)phenyl | 2-Hydroxybenzyl | Moderate | Weak |

Key Observations :

- The 3,4,5-trimethoxyphenyl group enhances activity compared to simpler substituents (e.g., 4-chlorobenzyl), likely due to improved membrane permeability from methoxy groups .

- Electron-withdrawing groups (e.g., 4-nitrophenyl) on the sulfonate ester reduce activity, suggesting steric or electronic hindrance at the target site .

Structural Comparison with Other Sulfonate Esters

(4-Bromophenyl) 4-Methylbenzenesulfonate

This analog replaces the trimethoxyphenyl-amino group with a bromophenyl moiety.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

While structurally distinct (triazine core vs. Schiff base), sulfonylureas like metsulfuron methyl share the 4-methoxybenzenesulfonate group. These compounds inhibit acetolactate synthase (ALS), a mechanism unlikely in the target compound due to differences in core structure .

Crystallographic Insights

This geometry may influence molecular stacking and binding interactions .

Biological Activity

The compound 4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate is a synthetic organic molecule notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

This compound exhibits the following chemical characteristics:

- Molecular Formula : C18H21N1O5S

- Molecular Weight : 373.43 g/mol

- Density : Approximately 1.23 g/cm³

- Boiling Point : Predicted to be around 625.0 ± 55.0 °C .

Biological Activity Overview

Research indicates that compounds with the 3,4,5-trimethoxyphenyl moiety are associated with various biological activities including:

- Antiproliferative Effects : Compounds containing this moiety have demonstrated significant antiproliferative activity against various cancer cell lines by targeting tubulin and disrupting microtubule dynamics .

- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells through mitochondrial membrane potential disruption and G2/M phase cell cycle arrest .

- Antimicrobial Properties : Related compounds have exhibited antibacterial activity against strains such as E. coli and Staphylococcus aureus .

Structure-Activity Relationships (SAR)

The biological activity of the compound can be significantly influenced by structural modifications. Key findings include:

- The presence of multiple methoxy groups enhances the antiproliferative potency of derivatives .

- Modifications to the 3,4,5-trimethoxyphenyl fragment can lead to improved interactions with tubulin, enhancing cytotoxic effects .

Case Studies and Research Findings

-

Antiproliferative Activity :

- A study synthesized various heterocycles containing the 3,4,5-trimethoxyphenyl fragment and evaluated their antiproliferative effects against the MGC-803 gastric cancer cell line. The most potent compound exhibited an IC50 value of 0.45 μM .

- Another investigation focused on structural modifications of this moiety in tubulin inhibitors, revealing that certain analogues had IC50 values as low as 1.1 nM against specific cancer cell lines .

- Mechanism of Action :

- Antimicrobial Activity :

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Condensation Reaction : React 3,4,5-trimethoxybenzaldehyde with 4-aminophenyl 4-methoxybenzenesulfonate under acidic or basic conditions to form the Schiff base linkage (imine group). Temperature (60–80°C) and solvent choice (e.g., ethanol or dichloromethane) significantly impact yield .

Sulfonation : Introduce the sulfonate group using 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

Purification : Column chromatography or recrystallization ensures purity. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) and confirm intermediates via NMR .

Q. Key Optimization Parameters :

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Verify imine proton (~8.3 ppm) and aromatic protons of trimethoxyphenyl (δ 6.8–7.2 ppm). Methoxy groups appear as singlets (~3.8 ppm) .

- ¹³C NMR : Confirm sulfonate ester carbonyl (~165 ppm) and methoxy carbons (~55 ppm).

- HPLC : Use a C18 column (mobile phase: acetonitrile/water 70:30) to assess purity (>95%) and detect byproducts .

- Mass Spectrometry : ESI-MS (expected [M+H]⁺ ~500–550 m/z) validates molecular weight .

Q. What are the critical solubility and stability considerations for this compound in experimental settings?

Methodological Answer:

- Solubility :

- Stability :

Q. Which functional groups in this compound are most reactive, and how do they influence derivatization?

Methodological Answer:

- Imine Group (C=N) : Prone to nucleophilic attack (e.g., by amines or hydrazines), enabling modifications for structure-activity studies .

- Sulfonate Ester (SO₃) : Hydrolyzes under strong acidic/basic conditions, limiting derivatization to mild pH environments.

- Methoxy Groups : Electron-donating effects stabilize aromatic rings but reduce electrophilicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the trimethoxyphenyl ring?

Methodological Answer:

- Variation of Substituents : Synthesize analogs with halogens (e.g., Cl, F) or nitro groups replacing methoxy groups to assess electronic effects on bioactivity .

- Biological Assays :

- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to correlate substituent effects .

- Enzyme Inhibition : Screen against kinases or tubulin polymerization to identify target engagement .

Q. What experimental frameworks are recommended to assess the environmental fate and ecotoxicological impact of this compound?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

Physicochemical Properties :

- Measure logP (predicted ~2.5–3.0) and hydrolysis half-life (pH 7, 25°C).

Environmental Degradation :

- Conduct photolysis studies (UV-Vis irradiation) and biodegradation assays (OECD 301F).

Ecotoxicology :

Q. How can researchers resolve contradictions in reported biological activities of structurally related sulfonates?

Methodological Answer:

- Meta-Analysis : Compare datasets from studies using standardized assays (e.g., IC₅₀ in identical cell lines).

- Control for Variables :

- Purity (>95% by HPLC).

- Solvent effects (e.g., DMSO concentration ≤0.1% in cell cultures).

- Mechanistic Studies : Use CRISPR knockouts to confirm target specificity and rule off-target effects .

Q. What strategies are effective for identifying biological targets of this compound in complex systems?

Methodological Answer:

- Chemical Proteomics :

- Synthesize a biotinylated probe analog for pull-down assays.

- Identify bound proteins via LC-MS/MS .

- Thermal Shift Assays : Monitor protein thermal stability changes (ΔTm) to infer binding .

Q. How can synergistic effects between this compound and existing therapeutics be systematically evaluated?

Methodological Answer:

- Combinatorial Screening : Use a checkerboard assay to calculate combination indices (CI) via the Chou-Talalay method .

- In Vivo Models : Test efficacy in xenograft models with co-administered drugs (e.g., paclitaxel) to assess tumor regression synergy .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.